molecular formula C24H26N2O4S B297040 N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No.: B297040
M. Wt: 438.5 g/mol
InChI Key: QNVUMTYNSJCVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of neuropathic pain. It is a potent and selective antagonist of the angiotensin II type 2 receptor (AT2R), and has been shown to have analgesic effects in preclinical models of neuropathic pain.

Mechanism of Action

The analgesic effects of N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide are thought to be mediated by its selective antagonism of the AT2R. This receptor is expressed in the peripheral nervous system, and has been implicated in the modulation of pain signaling. By blocking the AT2R, this compound may reduce the sensitization of sensory neurons that occurs in neuropathic pain.
Biochemical and Physiological Effects:
In addition to its analgesic effects, this compound has been shown to have other effects on the nervous system. It has been shown to reduce the proliferation of Schwann cells, which are involved in the myelination of peripheral nerves. It has also been shown to reduce the expression of pro-inflammatory cytokines in the spinal cord, which are implicated in the development of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is its selectivity for the AT2R, which reduces the risk of off-target effects. However, one limitation is that its mechanism of action is not fully understood, which may complicate its use in certain experimental settings.

Future Directions

Future research on N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide could focus on further elucidating its mechanism of action, as well as exploring its potential use in other pain conditions. It could also be studied in combination with other analgesic agents to determine whether it has synergistic effects. Finally, its potential use in combination with non-pharmacological therapies, such as physical therapy or cognitive-behavioral therapy, could also be explored.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-ethoxyaniline with 4-nitrobenzoyl chloride to form 4-ethoxy-N-(4-nitrophenyl)benzamide. This intermediate is then reduced with tin and hydrochloric acid to form 4-ethoxy-N-(4-aminophenyl)benzamide. The final step involves the reaction of this intermediate with 2-methylbenzyl chloromethyl sulfone to form this compound.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of neuropathic pain, and has shown promising results in reducing pain behaviors in these models. It has also been shown to have a favorable safety profile in preclinical toxicology studies, and has advanced to clinical trials in humans.

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide

InChI

InChI=1S/C24H26N2O4S/c1-4-30-23-15-11-21(12-16-23)25-24(27)19-9-13-22(14-10-19)26(31(3,28)29)17-20-8-6-5-7-18(20)2/h5-16H,4,17H2,1-3H3,(H,25,27)

InChI Key

QNVUMTYNSJCVCQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3C)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3C)S(=O)(=O)C

Origin of Product

United States

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